molecular formula C14H18BFO4 B2615357 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid CAS No. 1431548-94-5

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid

Cat. No. B2615357
CAS RN: 1431548-94-5
M. Wt: 280.1
InChI Key: OABWHUQQPXKEHD-UHFFFAOYSA-N
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Description

“2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid” is a chemical compound . It is a boric acid ester intermediate with benzene rings .


Synthesis Analysis

The compound can be obtained through a multi-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structures of the compounds are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, revealing some physicochemical properties of the compounds .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid:

Organic Synthesis

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound serves as a boronic acid derivative, facilitating the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules .

Pharmaceutical Development

In pharmaceutical research, this compound is utilized to develop new drugs. Its unique structure allows it to act as a building block for the synthesis of various bioactive molecules. Researchers leverage its properties to create potential therapeutic agents targeting different diseases .

Material Science

This compound is also significant in material science, where it is used to synthesize advanced materials with specific properties. For instance, it can be incorporated into polymers to enhance their thermal stability and mechanical strength, making it valuable in the development of high-performance materials .

Chemical Biology

In chemical biology, 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid is employed as a probe to study biological processes. Its ability to form stable complexes with biomolecules makes it useful in investigating enzyme functions and interactions within cells .

Catalysis

The compound is used as a ligand in catalytic processes. Its boron-containing structure allows it to coordinate with metal centers, enhancing the efficiency and selectivity of various catalytic reactions. This application is particularly important in industrial chemistry for the production of fine chemicals .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential to modify drug molecules, improving their pharmacokinetic and pharmacodynamic properties. This application is crucial for optimizing the efficacy and safety of new therapeutic agents.

TCI Chemicals Sigma-Aldrich Springer Link Springer Link TCI Chemicals : Sigma-Aldrich : Springer Link : Springer Link

Future Directions

Boronic acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance . These characteristics suggest potential future directions for the development and application of this compound.

properties

IUPAC Name

2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-9(7-11(10)16)8-12(17)18/h5-7H,8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABWHUQQPXKEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid

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